
Magnesium tert-butoxide
Overview
Description
Magnesium tert-butoxide is an organometallic compound with the chemical formula (CH₃)₃COMgOC(CH₃)₃. It is a white to light grey powder that is commonly used as a strong base and nucleophile in various chemical reactions . This compound is particularly valuable in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium tert-butoxide can be synthesized through several methods. One common approach involves the reaction of magnesium with tert-butanol in the presence of a catalyst. The process typically includes the following steps :
Addition of Tertiary Butanol Ester and Catalyst: Tertiary butanol ester and a catalyst (such as butyl titanate, dimethylsulfoxide, and iodine) are added to a reaction container.
Reaction Under Nitrogen Protection: Magnesium alkoxide is added under nitrogen protection, and the mixture is heated and refluxed for 0.5 to 5 hours.
Separation and Purification: After the reaction is complete, byproducts are removed by steaming off, and the remaining mixture is filtered under reduced pressure. The filter cake is then washed and dried to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of magnesium and ethanol as initial raw materials, with mercury iodide as a catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium tert-butoxide undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used as a strong base in deprotonation reactions for organic synthesis.
Grignard Reactions: It acts as a nucleophile in Grignard reactions, facilitating the formation of carbon-carbon bonds.
Polymerization Reactions: It serves as a catalyst in polymerization reactions.
Elimination Reactions: It can be used to form less substituted alkenes in elimination reactions (E2 mechanism).
Common Reagents and Conditions
Reagents: Common reagents used with this compound include tert-butanol, Grignard reagents, and various organic substrates.
Conditions: Reactions typically occur under anhydrous conditions and may require inert atmosphere protection (e.g., nitrogen or argon) to prevent moisture and air sensitivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Grignard reactions, the product is often a new carbon-carbon bond, while in elimination reactions, the product is an alkene.
Scientific Research Applications
Organic Synthesis
Deprotonation Reactions
Magnesium tert-butoxide is widely employed in deprotonation reactions, which are crucial for the synthesis of various organic compounds. It acts as a strong base, enabling the removal of protons from weak acids and facilitating the formation of carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals.
Case Study: Synthesis of Adefovir
Adefovir, an antiviral medication, is synthesized using this compound as a key reagent. The compound plays a critical role in the synthetic pathway by facilitating necessary deprotonation steps, ultimately leading to the formation of the desired product .
Pharmaceutical Applications
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound is involved in the synthesis of various drugs. Its ability to participate in deprotonation reactions makes it valuable for creating active pharmaceutical ingredients (APIs) that require precise chemical transformations.
Research Findings
Studies have shown that this compound can enhance the efficiency of certain synthetic routes in pharmaceutical chemistry, leading to higher yields and purities of target compounds .
Due to its reactivity with water and sensitivity to air, this compound must be stored under dry inert gas conditions. It is incompatible with bases and oxidizing agents, necessitating careful handling protocols to avoid hazardous reactions .
Mechanism of Action
The mechanism of action of magnesium tert-butoxide involves its role as a strong base and nucleophile. In deprotonation reactions, it abstracts a proton from the substrate, generating a reactive intermediate that can undergo further transformations . In Grignard reactions, it facilitates the formation of carbon-carbon bonds by acting as a nucleophile . The bulkiness of the tert-butoxide group also makes it a poor nucleophile in substitution reactions, favoring elimination reactions instead .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: Similar in structure and reactivity, but potassium tert-butoxide is often used in elimination reactions due to its strong basicity and bulkiness.
Sodium tert-butoxide: Another strong base, but with slightly different reactivity and solubility properties.
Magnesium ethoxide: Similar in function but less bulky, making it more nucleophilic and less selective in elimination reactions.
Uniqueness
Magnesium tert-butoxide is unique due to its combination of strong basicity and bulkiness, which makes it particularly effective in selective deprotonation and elimination reactions. Its use as a catalyst in polymerization and oxidation reactions also sets it apart from other similar compounds .
Biological Activity
Magnesium tert-butoxide (Mg(t-BuO)₂) is an organomagnesium compound widely recognized for its applications in organic synthesis, particularly as a reagent in deprotonation reactions and as a pharmaceutical intermediate. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₈MgO₂
- Molecular Weight : 162.41 g/mol
- Appearance : White to light yellow solid
- Solubility : Reacts with water; soluble in organic solvents.
This compound is sensitive to moisture and air, requiring storage under inert conditions to maintain stability .
Applications in Organic Synthesis
This compound is primarily utilized in:
- Deprotonation Reactions : It acts as a strong base, facilitating the removal of protons from weak acids.
- Pharmaceutical Synthesis : Employed as an intermediate in the synthesis of various pharmaceuticals, including antiviral agents like adefovir .
The biological activity of this compound can be attributed to its role as a catalyst in several biochemical processes. Its ability to deprotonate compounds allows it to participate in various reactions that can lead to the formation of biologically active molecules.
- Enzyme Inhibition : this compound has been shown to influence enzyme activity by altering substrate availability through deprotonation.
- Antimicrobial Properties : Some studies suggest that organomagnesium compounds can exhibit antimicrobial activity, although specific data on this compound is limited.
Case Studies and Research Findings
- Synthesis of Adefovir :
-
Antibacterial Activity :
- While direct studies on this compound's antibacterial properties are scarce, related organomagnesium compounds have shown potential against various bacterial strains. This suggests that this compound may also possess similar properties when used in specific formulations.
- Catalytic Efficiency :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Magnesium tert-butoxide in a laboratory setting?
this compound is typically synthesized by reacting tert-butanol with magnesium metal or magnesium hydride under anhydrous, inert conditions (e.g., nitrogen or argon atmosphere). Analogous to potassium tert-butoxide synthesis , the reaction may require activation of magnesium metal (e.g., using iodine) and refluxing in a dry solvent like tetrahydrofuran (THF). Post-synthesis, the product should be stored under inert gas to prevent hydrolysis .
Q. What precautions are critical for handling this compound in experimental workflows?
this compound is highly moisture-sensitive and reacts violently with water, releasing heat and generating flammable hydrogen gas. Handling requires strict exclusion of moisture via Schlenk lines or glove boxes. Storage must be in sealed containers under inert gas, with desiccants to prevent degradation . Personal protective equipment (PPE), including gloves and safety goggles, is mandatory .
Q. How does the reactivity of this compound compare to other alkali metal tert-butoxides (e.g., Na, K) in deprotonation reactions?
While alkali metal tert-butoxides (e.g., K, Na) are stronger bases due to higher electroposativity, this compound offers milder basicity, making it suitable for selective deprotonation of acidic protons (e.g., α-hydrogens in ketones) without over-reaction. Its Lewis acidity (from Mg²⁺) can also facilitate coordination-driven reactions, unlike purely ionic alkali counterparts .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Titration : Adapt EDTA complexometric titration (as used for MgO in ) to quantify Mg²⁺ content.
- Spectroscopy : FT-IR to confirm tert-butoxide ligand presence (C-O stretch ~1100 cm⁻¹) and absence of hydroxyl groups from hydrolysis.
- XRD : Crystallinity assessment, with comparisons to known Mg-alkoxide structures.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures and residual MgO content .
Q. How can researchers mitigate side reactions when using this compound in air-sensitive catalytic systems?
- Solvent Selection : Use rigorously dried solvents (e.g., THF, toluene) distilled over sodium/benzophenone or molecular sieves.
- Inert Atmosphere : Maintain argon/nitrogen purge during reactions.
- Quenching Protocols : Terminate reactions with controlled addition of anhydrous alcohols or ammonium chloride solutions to avoid exothermic decomposition .
- Real-Time Monitoring : Use in-situ techniques like NMR or Raman spectroscopy to track reaction progress and detect intermediates .
Q. What decomposition pathways are observed for this compound under thermal stress, and how do they impact reaction outcomes?
Thermal decomposition (above 150°C) generates magnesium oxide (MgO), tert-butanol, and potentially isobutylene gas. This can alter reaction stoichiometry or introduce side products. Pre-screening via TGA/DSC is recommended to establish safe temperature windows. Post-reaction analysis should include GC-MS to detect volatile byproducts .
Q. How does the bulk density of this compound influence its reactivity in solid-phase syntheses?
While direct data on Mg tert-butoxide is limited, studies on MgO (bulk density ~0.3–1.2 g/cm³ ) suggest that lower-density forms (higher surface area) enhance reactivity in heterogeneous systems. For Mg tert-butoxide, ball-milling or nanostructuring may improve catalytic efficiency in cross-coupling reactions .
Q. Methodological Notes
- Caution : Specific data on this compound is extrapolated from analogous alkali metal tert-butoxides and MgO due to limited direct evidence in the provided sources.
- Safety : Always consult peer-reviewed protocols for Mg-specific handling and validate analytical methods with control experiments .
Properties
CAS No. |
32149-57-8 |
---|---|
Molecular Formula |
C4H10MgO |
Molecular Weight |
98.43 g/mol |
IUPAC Name |
magnesium;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3; |
InChI Key |
YJEURMNULDBJRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] |
Canonical SMILES |
CC(C)(C)O.[Mg] |
Key on ui other cas no. |
32149-57-8 |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.